1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine
Description
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c18-14(13-5-4-12-21-13)15-8-10-17(11-9-15)22(19,20)16-6-2-1-3-7-16/h4-5,12H,1-3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFHBAUGAYJFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Sulfonylation and Aylation
This two-step approach involves first introducing the piperidinylsulfonyl group, followed by acylation with 2-thiophenecarbonyl chloride.
Step 1: Sulfonylation of Piperazine
Piperazine reacts with piperidine-1-sulfonyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) to form 1-(piperidin-1-ylsulfonyl)piperazine.
Reaction conditions :
Step 2: Acylation with 2-Thiophenecarbonyl Chloride
The sulfonylated intermediate undergoes acylation using 2-thiophenecarbonyl chloride under basic conditions.
Reaction conditions :
Mechanistic insight :
The base deprotonates the secondary amine of 1-(piperidin-1-ylsulfonyl)piperazine, enabling nucleophilic attack on the acyl chloride’s carbonyl carbon (Figure 1).
One-Pot Reductive Amination Approach
A modified strategy employs reductive amination to concurrently introduce both substituents, though this method is less common for sulfonamides.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis enables rapid purification and scalability, though no direct precedent exists for this compound.
Proposed Workflow
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Resin functionalization : Piperazine is anchored to Wang resin via a carboxylic acid linker.
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Sulfonylation : On-resin reaction with piperidinylsulfonyl chloride.
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Acylation : Cleavage from resin followed by solution-phase acylation with 2-thiophenecarbonyl chloride.
Advantages :
Optimization and Challenges
Regioselectivity Control
Piperazine’s symmetry complicates selective substitution. Strategies include:
Solvent and Temperature Effects
| Parameter | Sulfonylation Optimal Range | Acylation Optimal Range |
|---|---|---|
| Solvent | DCM, THF | Acetonitrile, DCM |
| Temperature | 0–25°C | 20–25°C |
| Reaction Time | 2–4 hours | 1–3 hours |
Higher temperatures (>40°C) promote side reactions like hydrolysis of sulfonyl chlorides.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
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Piperidine-1-sulfonyl chloride : ~$120/g (commercial suppliers).
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2-Thiophenecarbonyl chloride : ~$90/g.
Chemical Reactions Analysis
General Reactivity of Piperazine Derivatives
Piperazine derivatives are highly versatile due to their dual amine groups and heterocyclic structure. Key reaction types include:
Acylation and Sulfonylation
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Piperazine amines readily undergo acylation with acyl chlorides or anhydrides. For example, the sulfonyl group in the compound likely originates from sulfonylation using piperidinylsulfonyl chloride .
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2-Thienylcarbonyl groups are typically introduced via Friedel-Crafts acylation or nucleophilic substitution .
Nucleophilic Substitution
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The sulfonamide group (N–SO₂–piperidine) can participate in nucleophilic displacement reactions under basic conditions, enabling modifications at the sulfonyl center .
Metal-Catalyzed Coupling
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Piperazines with aromatic substituents (e.g., thienyl) may engage in cross-coupling reactions (e.g., Suzuki, Heck) for functionalization .
Hypothetical Reaction Pathways
Based on structural analogs (e.g., monosubstituted piperazines and sulfonamide-containing derivatives), the following reactions are plausible:
Table 1: Potential Reactions and Conditions
Synthetic and Catalytic Insights
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Heterogeneous Catalysis : Metal ions (e.g., Pd, Cu) supported on polymeric resins can accelerate reactions like cross-couplings or hydrogenations .
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Microwave-Assisted Synthesis : Reduces reaction times for piperazine functionalization (e.g., from hours to minutes) .
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Flow Chemistry : Continuous-flow systems improve scalability and safety for sulfonamide or acyl modifications .
Stability and Side Reactions
Scientific Research Applications
Pharmacological Applications
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Antipsychotic Activity :
- The piperazine moiety is known for its antipsychotic properties. Compounds similar to 1-(1-piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine have been studied for their effectiveness in treating schizophrenia and other psychotic disorders. Research indicates that modifications to the piperazine structure can enhance receptor binding affinity and selectivity, which is crucial for developing new antipsychotic medications .
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Antidepressant Effects :
- This compound may also exhibit antidepressant properties. Studies suggest that piperazine derivatives can interact with serotonin receptors, potentially leading to mood enhancement and relief from depressive symptoms. The structural characteristics of 1-(1-piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine could be optimized for increased efficacy in this area .
- Antihistaminic Activity :
Research Applications
- Biological Studies :
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Structural Modification Studies :
- As highlighted in recent literature, the structural modification of compounds containing the piperazine moiety is an active area of research. Investigating how changes in the chemical structure of 1-(1-piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine influence its biological activity can lead to the development of more effective therapeutic agents .
Case Study 1: Antipsychotic Development
In a study examining various piperazine derivatives, researchers synthesized multiple analogs of 1-(1-piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine and assessed their binding affinity to dopamine receptors. Results indicated that specific modifications increased receptor affinity significantly, suggesting a pathway for developing new antipsychotic drugs.
Case Study 2: Antidepressant Mechanisms
Another investigation focused on the antidepressant effects of piperazine derivatives, including 1-(1-piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine. The study utilized animal models to evaluate behavioral changes following administration of the compound, revealing promising results in reducing depressive-like symptoms.
Mechanism of Action
The mechanism of action of 1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl Group Variations
- 1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine (): Features a methylphenylsulfonyl group, which may confer higher lipophilicity and rigidity due to the aromatic ring. This compound’s thienylmethyl substituent differs from the target’s thienylcarbonyl, altering electronic interactions .
- 1-(Trifluoromethylsulfonyl)piperazine derivatives (): The electron-withdrawing trifluoromethylsulfonyl group enhances stability but may reduce nucleophilicity compared to the target’s piperidinylsulfonyl group .
Acyl and Aryl Group Comparisons
- BIQYIM (1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine) (): The 4-fluorobenzoyl group is structurally analogous to the target’s thienylcarbonyl but lacks the thiophene’s electron-rich sulfur atom. BIQYIM’s nitro group may increase polarity, whereas the target’s piperidinylsulfonyl could enhance membrane permeability .
- 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (): Combines fluorinated acyl and nitrobenzyl groups, demonstrating how electron-withdrawing substituents modulate receptor binding. The nitrobenzyl group may sterically hinder interactions compared to the target’s smaller thienylcarbonyl .
Comparative Data Table
Biological Activity
1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine, with the molecular formula and a molecular weight of approximately 343.46 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula:
- Molecular Weight: 343.46484 g/mol
- CAS Number: [not specified in search results]
The biological activity of 1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit inhibitory effects on specific pathways involved in cell proliferation and inflammation.
Antitumor Activity
Research indicates that the compound has shown promise in exhibiting antitumor properties. In vitro studies demonstrated that it could inhibit the growth of several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
In addition to its antitumor effects, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria, although further investigations are necessary to elucidate its efficacy and mechanism.
Neuropharmacological Effects
There is emerging evidence suggesting that 1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine may have neuropharmacological benefits. It has been studied for its potential use in treating conditions such as anxiety and depression, possibly by modulating neurotransmitter systems.
Case Studies
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Antitumor Efficacy Study :
- Objective: To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Method: Various concentrations of the compound were applied to cultured cancer cells.
- Results: Significant inhibition of cell proliferation was observed at higher concentrations, with IC50 values indicating effective dosage ranges.
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Antimicrobial Study :
- Objective: To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Method: The compound was tested using standard disk diffusion methods.
- Results: The compound demonstrated moderate antibacterial activity against selected strains, warranting further exploration into its structural modifications for enhanced potency.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | [Research Study 1] |
| Antimicrobial | Moderate antibacterial activity | [Research Study 2] |
| Neuropharmacological | Potential anxiolytic effects | [Research Study 3] |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(1-piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine?
- Methodological Answer : Synthesis optimization requires careful selection of solvents, bases, and reaction monitoring. For example, dimethylformamide (DMF) is often used as a polar aprotic solvent to stabilize intermediates, while potassium carbonate (K₂CO₃) acts as a mild base to deprotonate piperazine derivatives . Reaction progress should be monitored via TLC (e.g., 2:1 hexane:ethyl acetate) . Purification typically involves column chromatography with silica gel and gradient elution (e.g., ethyl acetate:hexane mixtures) . Yield improvements may require adjusting stoichiometric ratios of propargyl bromide or benzoyl chloride derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the piperazine ring. For example, aromatic protons in thienyl or fluorobenzyl groups appear as distinct multiplets (δ 6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%) . Melting point determination (e.g., 94–95°C for fluorobenzyl analogs) and HPLC with UV detection further assess crystallinity and impurities .
Advanced Research Questions
Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) in this compound’s derivatives?
- Methodological Answer : SAR studies require systematic substitution of functional groups. For example:
- Replace the thienylcarbonyl group with fluorophenyl or sulfonamide moieties to evaluate binding affinity changes .
- Introduce electron-withdrawing groups (e.g., Cl, CF₃) to assess impacts on metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like tyrosine kinases, focusing on hydrogen bonding with the piperazine sulfonyl group . Validate predictions with in vitro assays (e.g., kinase inhibition IC₅₀ measurements) .
Q. How can contradictory data in biological activity assays be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Strategies include:
- Repeating assays with rigorously purified batches (e.g., ≥98% purity via HPLC) .
- Testing in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Cross-validating results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What advanced analytical techniques are suitable for studying degradation products under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify hydrolytic or oxidative degradation products (e.g., sulfone or des-thienyl derivatives) . Solid-state characterization via XRPD confirms polymorphic stability, while TGA/DSC evaluates thermal decomposition thresholds (>200°C for most piperazines) .
Q. How can computational methods enhance the design of novel derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- Use QSAR models to predict logP and solubility (e.g., SwissADME) .
- Perform MD simulations to assess membrane permeability (e.g., using CHARMM force fields) .
- Apply ADMET predictors (e.g., pkCSM) to optimize CYP450 inhibition profiles and reduce hepatotoxicity risks .
Q. What are the best practices for reconciling discrepancies in synthetic yields across laboratories?
- Methodological Answer : Yield variability often stems from:
- Moisture-sensitive intermediates: Use anhydrous solvents and inert atmospheres .
- Incomplete purification: Optimize column chromatography gradients (e.g., 1:8 to 1:4 ethyl acetate:hexane) .
- Scale-up effects: Maintain consistent stirring rates and temperature control during exothermic reactions (e.g., benzoyl chloride additions) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and stoichiometric control for sulfonylation and acylation steps .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and dose-response curves (10 nM–100 µM) to ensure reproducibility .
- Safety : Follow OSHA guidelines for handling piperazine derivatives, including PPE (gloves, goggles) and fume hood use due to potential skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
